N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O4 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H18ClN3O3
- Molecular Weight : 397.84 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be referenced for further studies.
The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 2.38 µM
- HCT116 (Colon Cancer) : IC50 = 1.54 µM
- MCF7 (Breast Cancer) : IC50 = 4.52 µM
These values indicate a potent antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM in similar assays .
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies.
- Apoptosis Induction : Studies involving annexin V-FITC apoptosis assessment reveal that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Antidiabetic Activity
In addition to anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that derivatives exhibit significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism:
Compound | IC50 (µg/mL) |
---|---|
Compound A | 2.57 |
Compound B | 4.28 |
These findings suggest potential applications in managing diabetes and related metabolic disorders .
Antimicrobial Activity
Compounds derived from the benzo[d][1,3]dioxole framework have also been evaluated for their antimicrobial properties. In vitro tests have demonstrated efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 625–1250 µg/mL |
Escherichia coli | 500 µg/mL |
Candida albicans | >1000 µg/mL |
This broad-spectrum activity highlights the versatility of these compounds in addressing infectious diseases .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A study published in PubMed assessed the effects of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole on various cancer cell lines. The results indicated that these derivatives exhibited lower cytotoxicity in normal cells while maintaining efficacy against cancer cells .
- Antidiabetic Potential : Research focused on benzodioxol carboxamide derivatives found that certain compounds significantly inhibited α-amylase activity, suggesting their potential role in diabetes management .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-14-5-3-13(4-6-14)11-23-9-1-2-16(20(23)25)19(24)22-15-7-8-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWLZQLAWYAKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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